![molecular formula C4H8N2O2 B032542 4-(Aminomethyl)-1,3-oxazolidin-2-one CAS No. 166395-15-9](/img/structure/B32542.png)
4-(Aminomethyl)-1,3-oxazolidin-2-one
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Overview
Description
4-(Aminomethyl)-1,3-oxazolidin-2-one, also known as AMOX, is a cyclic amino acid derivative and a synthetic compound that has been used in a variety of scientific and medical applications. It is a colorless, water-soluble, crystalline solid with a molecular weight of 135.14 g/mol. Due to its unique properties, AMOX has been used in a variety of scientific and medical applications, ranging from synthesis of pharmaceuticals to biochemical research.
Scientific Research Applications
Enzyme Inhibition for Alzheimer’s Research
This compound has been studied for its potential role in inhibiting enzymes like cholinesterases and monoamine oxidase B (MAO B). These enzymes are targeted in Alzheimer’s disease research, with the aim of developing multi-target-directed ligands that can alleviate cognitive symptoms and slow disease progression .
Zeolite Synthesis
In materials science, 4-(Aminomethyl)-1,3-oxazolidin-2-one can act as an organic structure-directing agent (OSDA) in the synthesis of zeolites. Zeolites have wide-ranging applications, including catalysis, ion exchange, and gas separation, making this compound significant in the field of advanced materials .
Biomass Conversion
The compound is involved in the valorization of biomass-derived furfurals. It participates in the reductive amination of furfurals, leading to the production of biorenewable monomers for polymeric applications. This is particularly important in the development of sustainable materials and chemicals .
Antifibrinolytic Agent
In the medical field, derivatives of 4-(Aminomethyl)-1,3-oxazolidin-2-one, such as 4-(aminomethyl)benzoic acid, are used as type 2 antifibrinolytic agents. These agents help in reducing bleeding by inhibiting the breakdown of fibrin clots, which is essential in surgeries and in treating certain bleeding disorders .
Unnatural Amino Acid Derivative
This compound acts as an unnatural amino acid derivative, which can be used in peptide synthesis. Unnatural amino acids are used to create peptides with novel properties for therapeutic and diagnostic purposes, expanding the scope of peptide-based treatments .
Mechanism of Action
Target of Action
It is known that similar compounds, such as cationic polymers, target bacterial membranes .
Mode of Action
For instance, cationic polymers interact with bacterial membranes, leading to their damage .
Biochemical Pathways
It is known that similar compounds can affect various pathways in bacteria, leading to their death .
Pharmacokinetics
It is known that similar compounds, such as aminoglycosides, have a high bioavailability and are mainly excreted via the feces .
Result of Action
It can be inferred from related compounds that it may lead to the death of bacteria by damaging their membranes .
Action Environment
It is known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
4-(aminomethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-1-3-2-8-4(7)6-3/h3H,1-2,5H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMURSKJWYPYKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1,3-oxazolidin-2-one |
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